1-Acetyl-7-azaindole
Overview
Description
1-Acetyl-7-azaindole, also known as 1-acetyl-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile, is a heterocyclic compound. Its chemical structure consists of a pyrrolopyridine ring with an acetyl group (CH₃CO-) attached at position 1. The azaindole moiety contributes to its unique properties and potential applications .
Synthesis Analysis
The synthesis of 1-Acetyl-7-azaindole involves various methods, including cyclization reactions. Researchers have explored both traditional and novel synthetic routes. These approaches often utilize readily available starting materials and aim for high yields and purity. Further studies are needed to optimize the synthesis for large-scale production .
Molecular Structure Analysis
The molecular structure of 1-Acetyl-7-azaindole plays a crucial role in its biological activity. The acetyl group enhances its lipophilicity, affecting its solubility and membrane permeability. The pyrrolopyridine scaffold contributes to its binding interactions with biological targets .
Chemical Reactions Analysis
1-Acetyl-7-azaindole can participate in various chemical reactions, such as nucleophilic substitutions, cyclizations, and functional group transformations. Researchers have explored its reactivity with different electrophiles and nucleophiles. These reactions can lead to the synthesis of derivatives with modified properties .
Physical And Chemical Properties Analysis
Scientific Research Applications
1. Chemical Reactivity and Synthesis:
- 7-Azaindole reacts with benzophenone to produce an oxetane via cycloaddition, demonstrating its potential in chemical synthesis and reactivity studies (Nakano & Santana, 1976).
- Microwave-assisted synthesis methods have been developed for creating 7-azaindoles, indicating its versatility as a building block in medicinal chemistry (Schirok, 2006).
2. Biological Probes and Imaging:
- 7-Azaindole derivatives, including 1-acetyl-7-azaindole, are extensively investigated for uses in biological probes and imaging, highlighting their importance in biochemistry and molecular biology (Zhao & Wang, 2010).
3. Antioxidant and Enzyme Inhibition Properties:
- Research shows that 7-azaindole-based oxadiazoles, which include derivatives of 1-acetyl-7-azaindole, exhibit antioxidant activity and α-glucosidase inhibition potential, suggesting their potential in therapeutic applications (İzgi et al., 2022).
4. Photodynamic Therapy:
- The 1-methyl-7-azaindole derivative shows potential for photodynamic therapy in cancer treatment due to its ability to bind DNA and generate cytotoxic effects upon UVA irradiation (Pracharova et al., 2016).
5. Drug Discovery and Development:
- Advances in the functionalization of 7-azaindoles, a category that includes 1-acetyl-7-azaindole, have been critical in drug discovery, especially for developing pharmacophores for various therapeutic targets (Kannaboina et al., 2020).
Safety And Hazards
properties
IUPAC Name |
1-pyrrolo[2,3-b]pyridin-1-ylethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-7(12)11-6-4-8-3-2-5-10-9(8)11/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMNNNATIMKKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1C=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80484344 | |
Record name | 1-acetyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-7-azaindole | |
CAS RN |
53277-42-2 | |
Record name | 1-acetyl-7-azaindole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80484344 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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